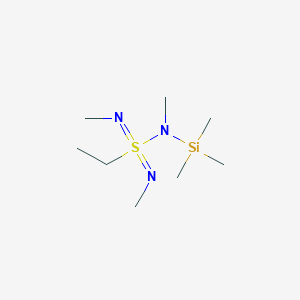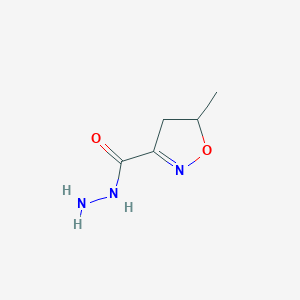![molecular formula C10H9N3S B14395321 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine CAS No. 89723-23-9](/img/structure/B14395321.png)
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine is a heterocyclic compound that features both imidazole and thienopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the thienopyridine structure. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
Dehydrogenation of Imidazolines: This method uses dehydrogenation agents to form imidazoles from imidazolines.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups into the thienopyridine ring .
Scientific Research Applications
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thienopyridine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and thienopyridine derivatives, such as:
Imidazole: Known for its broad range of biological activities.
Thienopyridine: Used in various medicinal applications, including as antiplatelet agents.
Uniqueness
What sets 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine apart is its combined structure, which allows it to exhibit unique biological activities not seen in its individual components. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
89723-23-9 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3S/c1-2-8(9-11-4-5-12-9)13-10-7(1)3-6-14-10/h1-3,6H,4-5H2,(H,11,12) |
InChI Key |
UFLIVTJSIVNWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NC3=C(C=C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)

![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)

![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)



![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

